molecular formula C14H18N4O2 B8047792 3-((4-Methylpiperazin-1-yl)methyl)-6-nitro-1H-indole CAS No. 1956380-04-3

3-((4-Methylpiperazin-1-yl)methyl)-6-nitro-1H-indole

Cat. No.: B8047792
CAS No.: 1956380-04-3
M. Wt: 274.32 g/mol
InChI Key: LGTPLBQTVISMCH-UHFFFAOYSA-N
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Description

3-((4-Methylpiperazin-1-yl)methyl)-6-nitro-1H-indole is a heterocyclic compound that features both an indole and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperazin-1-yl)methyl)-6-nitro-1H-indole typically involves the reaction of 6-nitroindole with 4-methylpiperazine in the presence of a suitable base. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperazin-1-yl)methyl)-6-nitro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Major Products Formed

    Oxidation: Formation of 3-((4-Methylpiperazin-1-yl)methyl)-6-amino-1H-indole

    Substitution: Formation of halogenated or nitrated derivatives of the indole ring

    Reduction: Formation of 3-((4-Methylpiperazin-1-yl)methyl)-6-amino-1H-indole

Scientific Research Applications

3-((4-Methylpiperazin-1-yl)methyl)-6-nitro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperazin-1-yl)methyl)-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Methylpiperazin-1-yl)methyl)-6-amino-1H-indole: Similar structure but with an amino group instead of a nitro group.

    4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: Contains a benzoic acid moiety instead of an indole ring.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains additional pyridine and pyrimidine rings.

Uniqueness

3-((4-Methylpiperazin-1-yl)methyl)-6-nitro-1H-indole is unique due to its combination of an indole ring with a nitro group and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. Its potential for diverse chemical modifications and biological activities makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]-6-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-16-4-6-17(7-5-16)10-11-9-15-14-8-12(18(19)20)2-3-13(11)14/h2-3,8-9,15H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTPLBQTVISMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211860
Record name 1H-Indole, 3-[(4-methyl-1-piperazinyl)methyl]-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956380-04-3
Record name 1H-Indole, 3-[(4-methyl-1-piperazinyl)methyl]-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956380-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 3-[(4-methyl-1-piperazinyl)methyl]-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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